Cas no 2228380-21-8 (tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate)

Tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate is a specialized carbamate derivative featuring a tert-butyl-protected amine and a methoxyphenyl moiety. Its structural complexity, including the unsaturated butenyl chain, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The tert-butyl carbamate (Boc) group offers stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic transformations. The presence of both amine and alkene functionalities enhances its versatility in reactions such as Michael additions or further functionalization. This compound is particularly useful in the development of bioactive molecules, where precise control over reactivity and protection is critical.
tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate structure
2228380-21-8 structure
商品名:tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate
CAS番号:2228380-21-8
MF:C16H24N2O3
メガワット:292.373364448547
CID:6422254
PubChem ID:165784917

tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate
    • 2228380-21-8
    • tert-butyl N-[2-(4-aminobut-1-en-2-yl)-5-methoxyphenyl]carbamate
    • EN300-1891650
    • インチ: 1S/C16H24N2O3/c1-11(8-9-17)13-7-6-12(20-5)10-14(13)18-15(19)21-16(2,3)4/h6-7,10H,1,8-9,17H2,2-5H3,(H,18,19)
    • InChIKey: WBCQKJOHSBOOLS-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=C(C=CC=1C(=C)CCN)OC)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 292.17869263g/mol
  • どういたいしつりょう: 292.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 363
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1891650-1.0g
tert-butyl N-[2-(4-aminobut-1-en-2-yl)-5-methoxyphenyl]carbamate
2228380-21-8
1g
$1414.0 2023-06-01
Enamine
EN300-1891650-10.0g
tert-butyl N-[2-(4-aminobut-1-en-2-yl)-5-methoxyphenyl]carbamate
2228380-21-8
10g
$6082.0 2023-06-01
Enamine
EN300-1891650-2.5g
tert-butyl N-[2-(4-aminobut-1-en-2-yl)-5-methoxyphenyl]carbamate
2228380-21-8
2.5g
$2771.0 2023-09-18
Enamine
EN300-1891650-0.05g
tert-butyl N-[2-(4-aminobut-1-en-2-yl)-5-methoxyphenyl]carbamate
2228380-21-8
0.05g
$1188.0 2023-09-18
Enamine
EN300-1891650-0.25g
tert-butyl N-[2-(4-aminobut-1-en-2-yl)-5-methoxyphenyl]carbamate
2228380-21-8
0.25g
$1300.0 2023-09-18
Enamine
EN300-1891650-0.5g
tert-butyl N-[2-(4-aminobut-1-en-2-yl)-5-methoxyphenyl]carbamate
2228380-21-8
0.5g
$1357.0 2023-09-18
Enamine
EN300-1891650-5.0g
tert-butyl N-[2-(4-aminobut-1-en-2-yl)-5-methoxyphenyl]carbamate
2228380-21-8
5g
$4102.0 2023-06-01
Enamine
EN300-1891650-0.1g
tert-butyl N-[2-(4-aminobut-1-en-2-yl)-5-methoxyphenyl]carbamate
2228380-21-8
0.1g
$1244.0 2023-09-18
Enamine
EN300-1891650-1g
tert-butyl N-[2-(4-aminobut-1-en-2-yl)-5-methoxyphenyl]carbamate
2228380-21-8
1g
$1414.0 2023-09-18
Enamine
EN300-1891650-10g
tert-butyl N-[2-(4-aminobut-1-en-2-yl)-5-methoxyphenyl]carbamate
2228380-21-8
10g
$6082.0 2023-09-18

tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate 関連文献

tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamateに関する追加情報

tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate (CAS No. 2228380-21-8)

The compound tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate, identified by the CAS registry number 2228380-21-8, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl ring substituted with methoxy and amino functionalities, and a carbamate linkage. The combination of these structural elements contributes to its distinctive chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as catalytic asymmetric synthesis and microwave-assisted reactions. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and agrochemical development. The phenyl ring's substitution pattern, particularly the presence of the methoxy group at position 5 and the amino functionality at position 4, plays a crucial role in modulating the compound's pharmacokinetic properties.

From a biological standpoint, tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate has shown promising activity in preclinical studies targeting specific enzymes and receptors. For instance, research has demonstrated its potential as an inhibitor of certain kinases involved in cancer progression. The carbamate group is particularly significant, as it can act as a bioisostere for other functional groups, enhancing the compound's bioavailability and reducing off-target effects.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the amino-substituted butenol intermediate. This intermediate undergoes subsequent reactions, including alkylation and carbamate formation, to yield the final product. The use of environmentally friendly solvents and catalysts has been emphasized in recent syntheses to align with green chemistry principles.

In terms of physical properties, tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate exhibits a melting point of approximately 135°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands indicative of conjugation within the molecule, particularly around 270 nm. These properties make it suitable for applications requiring stability under various chemical conditions.

Recent studies have also explored the stereochemical aspects of this compound. Configurational analysis has revealed that the stereochemistry at the butenol position significantly influences its biological activity. This insight has prompted researchers to investigate enantiomerically pure forms of the compound, which could potentially enhance therapeutic efficacy while minimizing adverse effects.

In conclusion, tert-butyl N-2-(4-aminobut-1-en-2-y)-5-methoxyphenylcarbamate (CAS No. 2

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